molecular formula C13H19N5O3S B12902834 5'-S-Propyl-5'-thioadenosine CAS No. 5135-33-1

5'-S-Propyl-5'-thioadenosine

Cat. No.: B12902834
CAS No.: 5135-33-1
M. Wt: 325.39 g/mol
InChI Key: IVGJMPBYPXLAAV-QYVSTXNMSA-N
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Description

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, which is further substituted with an amino group and a propylthio group. Its unique structure makes it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the amino and propylthio groups. Common synthetic routes may involve:

    Formation of the Purine Base: This can be achieved through condensation reactions involving formamide derivatives and amines.

    Construction of the Tetrahydrofuran Ring: Cyclization reactions are employed to form the tetrahydrofuran ring, often using diols and appropriate catalysts.

    Introduction of Substituents: The amino group can be introduced through nucleophilic substitution reactions, while the propylthio group can be added via thiolation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate cellular processes and enzyme interactions due to its structural similarity to nucleotides.

    Industry: It can be utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s purine base allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid synthesis and enzyme activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2-Amino-6-mercaptopurine: A purine derivative with therapeutic applications.

    Ribavirin: An antiviral compound with a similar structure.

Uniqueness

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-((propylthio)methyl)tetrahydrofuran-3,4-diol stands out due to its unique combination of a tetrahydrofuran ring and a propylthio group, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a versatile research tool and therapeutic agent.

Properties

CAS No.

5135-33-1

Molecular Formula

C13H19N5O3S

Molecular Weight

325.39 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(propylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H19N5O3S/c1-2-3-22-4-7-9(19)10(20)13(21-7)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

IVGJMPBYPXLAAV-QYVSTXNMSA-N

Isomeric SMILES

CCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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